

# Eprosartan-d3: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

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## Compound of Interest

Compound Name: *Eprosartan-d3*

Cat. No.: *B563645*

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This technical guide provides an in-depth overview of the physical and chemical properties of **Eprosartan-d3**, an isotopically labeled version of the angiotensin II receptor antagonist, Eprosartan. This document is intended to be a comprehensive resource, detailing its structural and physicochemical characteristics, providing established experimental protocols for its analysis, and illustrating its mechanism of action.

## Core Physical and Chemical Data

**Eprosartan-d3** is a deuterated analog of Eprosartan, where three hydrogen atoms on the terminal methyl group of the butyl chain have been replaced with deuterium. This isotopic labeling is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification. The physical and chemical properties are largely comparable to the non-deuterated parent compound.

## General and Calculated Properties

The following tables summarize the key physical and chemical data for **Eprosartan-d3** and its parent compound, Eprosartan.

Identifier	Eprosartan-d3	Reference(s)
IUPAC Name	4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1185243-70-2	<a href="#">[1]</a>
Molecular Formula	C <sub>23</sub> H <sub>21</sub> D <sub>3</sub> N <sub>2</sub> O <sub>4</sub> S	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	427.53 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Exact Mass	427.16450866 Da	<a href="#">[1]</a>

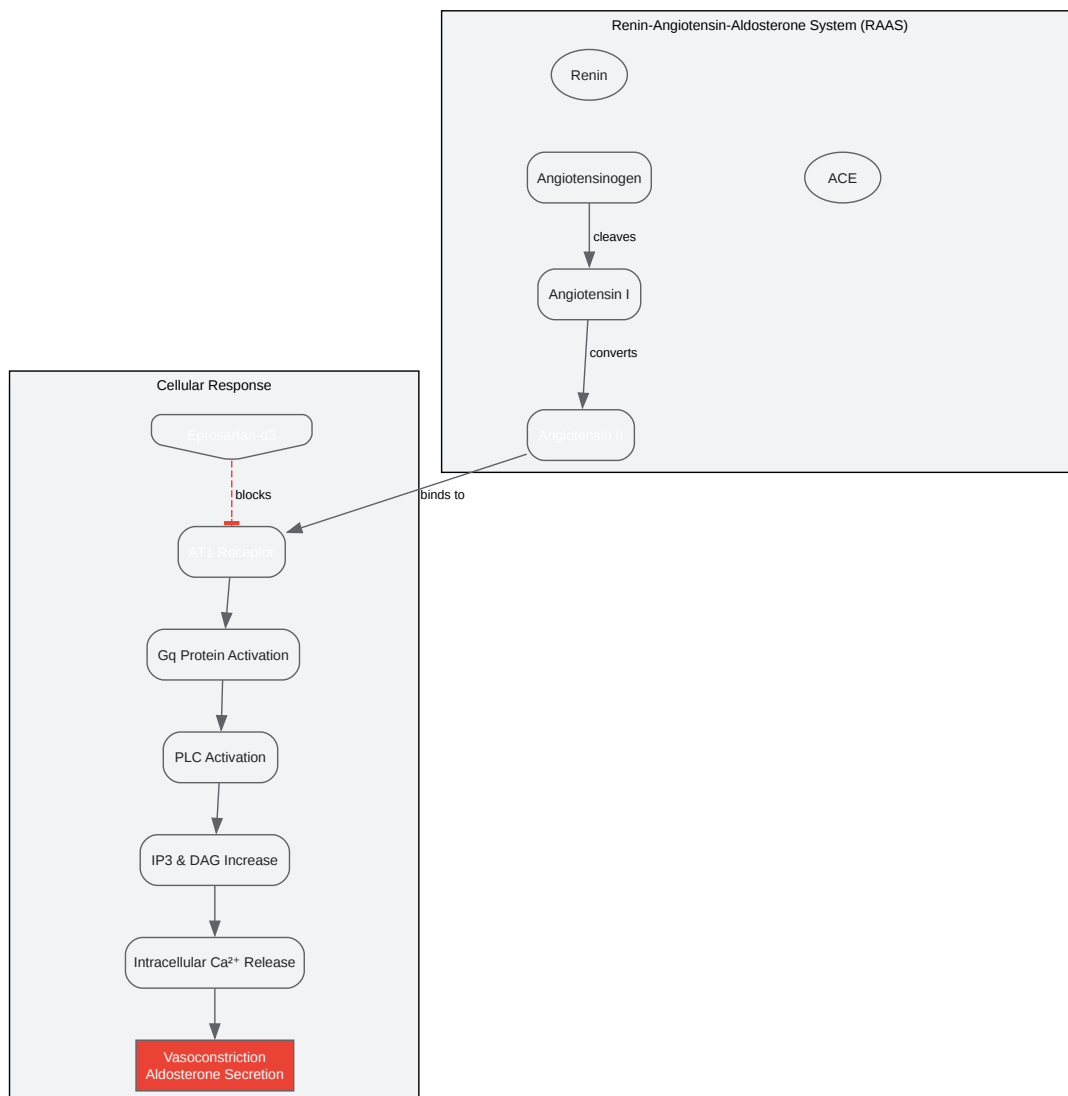
Calculated Physicochemical Property	Value	Reference(s)
XLogP3-AA	4.5	<a href="#">[1]</a>
Hydrogen Bond Donor Count	2	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	6	<a href="#">[1]</a>
Rotatable Bond Count	9	<a href="#">[1]</a>
Topological Polar Surface Area	121 Å <sup>2</sup>	<a href="#">[1]</a>

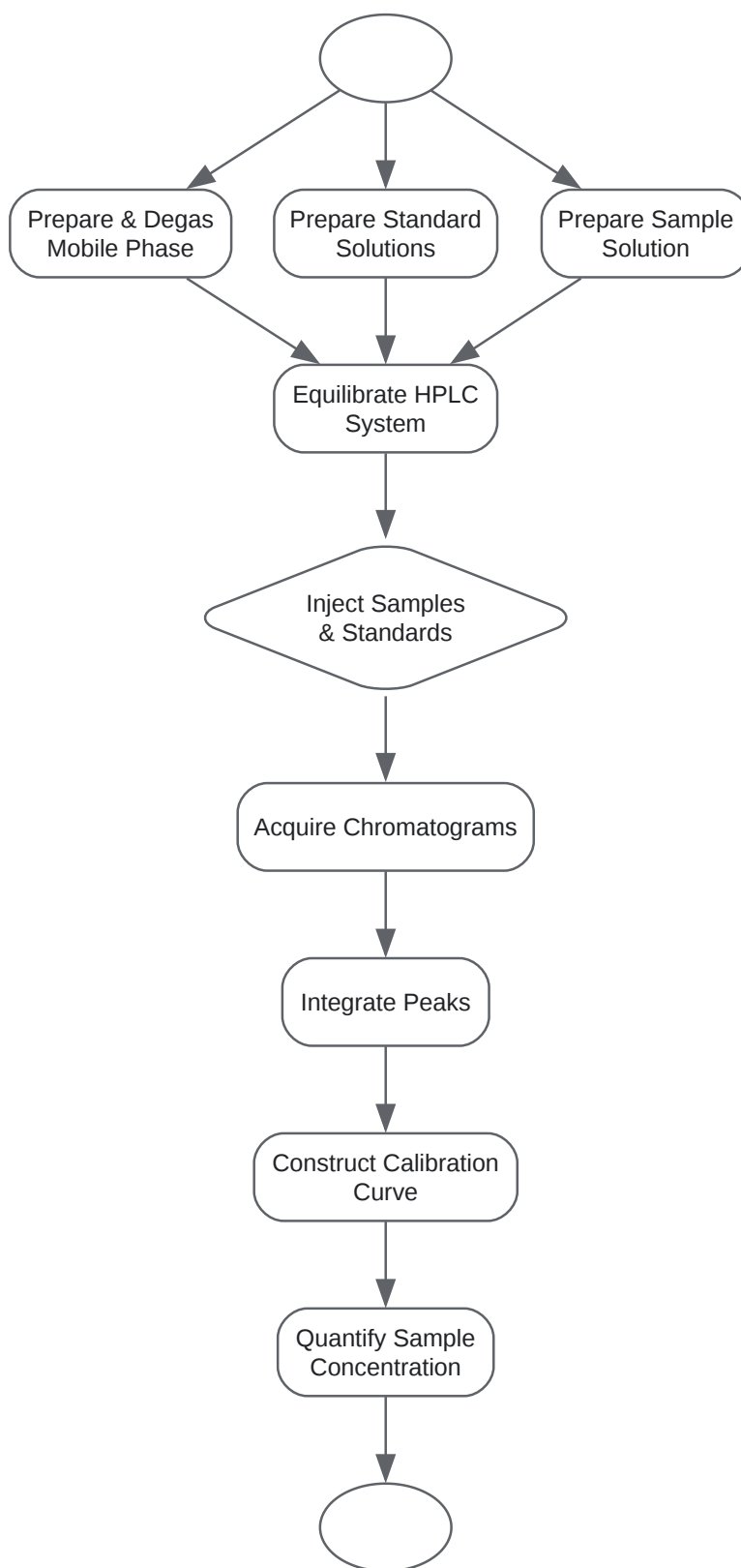
## Experimental Physical Properties

Property	Value	Reference(s)
Melting Point	260-261 °C	[4]
Boiling Point	660.6 ± 55.0 °C at 760 mmHg	[4]
Solubility	Soluble in DMSO. The mesylate salt is soluble in ethanol (~1 mg/mL) and DMSO/DMF (~30 mg/mL), and sparingly soluble in aqueous buffers.	[4]
pKa (Strongest Acidic)	3.47 (Eprosartan)	[5]
pKa (Strongest Basic)	6.67 (Eprosartan)	[5]

## Mechanism of Action: Angiotensin II Receptor Blockade

Eprosartan exerts its antihypertensive effects by selectively and competitively blocking the Angiotensin II Type 1 (AT<sub>1</sub>) receptor.[6] Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. By inhibiting the binding of Angiotensin II to the AT<sub>1</sub> receptor, Eprosartan prevents vasoconstriction, reduces aldosterone secretion, and consequently lowers blood pressure.[6]





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